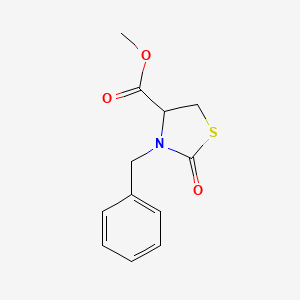

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate

Description

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered thiazolidine ring with a benzyl substituent at position 3, a ketone group at position 2, and a methyl ester at position 2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. Notably, derivatives of 2-oxo-1,3-thiazolidine-4-carboxylate, including this compound, have been investigated for their antioxidant activity, particularly in mitigating oxidative stress implicated in neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name |

methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGHRSGFYSWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

One common method for synthesizing thiazolidine derivatives involves a condensation reaction between an aldehyde, a thiol, and an amine or its derivatives. For Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate , this could involve the reaction of benzaldehyde, cysteine methyl ester, and a suitable catalyst.

- Starting Materials: Benzaldehyde, cysteine methyl ester.

- Catalyst: Organic bases like triethylamine (Et₃N) or pyridine.

- Solvent: Methanol or ethanol.

- Conditions: Reflux for several hours.

Cyclization Reactions

Another approach involves the cyclization of appropriate precursors. For example, the reaction of benzylamine with a suitable thioester and a catalyst can lead to the formation of thiazolidine rings.

- Starting Materials: Benzylamine, cysteine methyl ester.

- Catalyst: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF).

- Conditions: Heating under inert atmosphere.

Reaction Conditions and Catalysts

The choice of catalyst and solvent significantly affects the yield and purity of the product. Organic bases like triethylamine are commonly used for their mild basicity, which helps in facilitating the condensation without causing unwanted side reactions.

| Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|

| Et₃N | Methanol | Reflux, 7 hours | High |

| Pyridine | Ethanol | Room temperature, 24 hours | Moderate |

| NaOH | DMF | Heating, 3 hours | Good |

Purification and Characterization

After synthesis, the crude product is typically purified using techniques such as recrystallization or column chromatography. Characterization involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation to form sulfoxides or sulfones. Reaction conditions dictate the oxidation state:

-

Controlled oxidation with H₂O₂ or m-CPBA yields sulfoxides (e.g., methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate 1-oxide) .

-

Stronger oxidants like KMnO₄ produce sulfones (e.g., this compound 1,1-dioxide).

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ | Sulfoxide | 65–78 | RT, CH₂Cl₂, 2 h |

| m-CPBA | Sulfoxide | 70–85 | 0°C→RT, 4 h |

| KMnO₄ | Sulfone | 55–65 | H₂O, 60°C, 6 h |

Nucleophilic Substitution

The ester group at the 4-position participates in nucleophilic acyl substitutions:

-

Alcoholysis : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to yield corresponding carboxylic acids.

-

Aminolysis : Amines (e.g., benzylamine) displace the methoxy group, forming amide derivatives .

Example Reaction:

Ring-Opening and Rearrangements

The thiazolidine ring can undergo cleavage under basic or acidic conditions:

-

Basic hydrolysis (NaOH, H₂O) opens the ring to form β-amino thiol intermediates, which can cyclize into alternative heterocycles .

-

Acid-mediated rearrangements yield thiazoline or iminothiolane derivatives, depending on protonation sites .

Key Observation:

Ring-opening often precedes the formation of fused bicyclic structures (e.g., pyrido-pyrimidines) in multi-step syntheses.

Cycloaddition Reactions

The exocyclic carbonyl group participates in [3+2] cycloadditions with nitrile oxides or azides to form spirocyclic or fused systems .

Example with Nitrile Oxides:

Reduction Reactions

The carbonyl group at the 2-position is reducible:

-

LiAlH₄ reduces the oxo group to a hydroxyl, forming methyl 3-benzyl-2-hydroxy-1,3-thiazolidine-4-carboxylate.

-

Catalytic hydrogenation (H₂/Pd-C) saturates the thiazolidine ring but may also reduce ester groups.

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with enzymes include:

-

Inhibition of cysteine proteases via covalent bonding to active-site thiols .

-

Modulation of kinase activity through hydrogen bonding with the oxo group.

Comparative Reactivity Table

Table 2: Functional Group Reactivity

Scientific Research Applications

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate is a chemical compound with the molecular formula . It is a member of the thiazolidine family and is often used in scientific research because of its unique chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry Used as a building block in the synthesis of more complex molecules.

- Biology Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Explored for its potential therapeutic effects in various diseases.

- Industry Utilized in the development of new materials and chemical processes.

This compound has garnered interest in biological research domains because of its potential therapeutic applications.

Antimicrobial Properties

Aromatic heterocycles, such as this compound, have been used as structural scaffolds to obtain a variety of bioactive compounds possessing antibacterial and antifungal properties .

Uniqueness

This compound is unique because of its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields.

Chemical Reactions

Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate undergoes various chemical reactions:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Common Reagents and Conditions: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

- Major Products Formed: Sulfoxides and sulfones.

- Reduction: Reduction can lead to the formation of thiazolidine derivatives.

- Common Reagents and Conditions: Sodium borohydride () or lithium aluminum hydride () in anhydrous solvents.

- Major Products Formed: Thiazolidine derivatives.

- Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl ester groups.

- Common Reagents and Conditions: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

- Major Products Formed: Various substituted thiazolidine carboxylates.

Mechanism of Action

The mechanism of action of ®-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine Derivatives

This section compares methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate with structurally analogous compounds, focusing on molecular features, synthesis, biological activity, and applications.

Structural and Physicochemical Properties

Table 1: Structural Comparison of Thiazolidine Derivatives

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₃NO₃S | - Benzyl (3), -Oxo (2), -COOCH₃ (4) | 251.30 | Antioxidant potential, aromatic group |

| Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate | C₇H₁₃NO₂S | - Dimethyl (2,2), -COOCH₃ (4) | 175.25 | Simpler alkyl substituents |

| Ethyl 2-acetyl-1,3-thiazolidine-4-carboxylate | C₈H₁₃NO₃S | - Acetyl (2), -COOC₂H₅ (4) | 215.26 | Acetyl group, ethyl ester |

| Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate | C₇H₁₃NO₂S | - Dimethyl (5,5), -COOCH₃ (4) | 175.25 | Steric hindrance at 5,5 positions |

Key Observations :

- The 2-oxo group distinguishes it from non-oxidized thiazolidines, influencing electronic properties and reactivity .

Key Findings :

Spectroscopic and Analytical Data

Biological Activity

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate is a compound that has garnered interest in various biological research domains due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been investigated for several biological activities, primarily:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains.

- Anticancer Activity : It has been explored for its potential to inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains Tested |

|---|---|---|---|

| Methyl 3-benzyl-2-oxo... | 0.56 | 2.08 | Staphylococcus aureus, E. coli |

| Comparison Compound A | 1.99 | 3.98 | Methicillin-resistant Staphylococcus aureus |

| Comparison Compound B | 3.69 | 7.38 | Salmonella typhimurium |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that this compound is particularly effective against Staphylococcus aureus and E. coli, suggesting its potential use in treating bacterial infections .

Anticancer Activity

This compound has also been studied for its anticancer effects. It demonstrates cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of several thiazolidine derivatives, this compound was tested against multiple cancer lines including:

- MDA-MB-231 (breast cancer)

- HCT116 (colon cancer)

- HT29 (colon cancer)

Results indicated that the compound exhibited a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Signaling Pathways : It potentially modulates key signaling pathways that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity:

Key Features Influencing Activity

- Benzyl Group : Enhances lipophilicity and interaction with biological targets.

- Thiazolidine Core : Provides a scaffold that is crucial for the observed antimicrobial and anticancer activities.

Comparative studies with similar compounds reveal that modifications to the thiazolidine structure can significantly alter biological efficacy .

Q & A

Q. What are the standard synthetic routes for Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, thiazolidine rings can be formed by reacting cysteine derivatives with aldehydes or ketones under acidic or basic conditions. Protecting groups (e.g., benzyl for sulfhydryl groups) and carboxylate esters (e.g., methyl ester) are introduced to stabilize intermediates. A detailed protocol involves stepwise protection of functional groups, cyclization, and final deprotection .

Q. How is the compound characterized in crystallographic studies?

X-ray crystallography is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used to resolve atomic coordinates and hydrogen-bonding networks . ORTEP-3 and WinGX are employed for graphical representation of thermal ellipsoids and molecular packing . Data collection typically involves high-resolution synchrotron radiation for accurate electron density mapping.

Q. What spectroscopic methods are used to confirm its structure?

- NMR : , , and 2D experiments (COSY, HSQC) identify substituents on the thiazolidine ring and benzyl group.

- IR : Peaks at ~1700 cm confirm the carbonyl group (2-oxo moiety).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies often arise from dynamic effects (e.g., ring puckering). Use Cremer-Pople coordinates to quantify puckering amplitudes and phases in the thiazolidine ring . Compare experimental data with DFT-optimized geometries (B3LYP/6-311++G** basis set). Hydrogen-bonding patterns (graph set analysis) should also be cross-validated with Etter’s rules to identify dominant intermolecular interactions .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can be employed. For example, using (R)- or (S)-benzyl glycidyl ether as a starting material ensures stereochemical control. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism .

Q. How does the compound interact with biological targets (e.g., antioxidant mechanisms)?

The 2-oxo-1,3-thiazolidine-4-carboxylate scaffold is known to scavenge ROS (reactive oxygen species) by donating electrons via the sulfur atom. In vitro assays (e.g., DPPH radical scavenging) quantify antioxidant activity. Molecular docking studies (AutoDock Vina) can predict binding to enzymes like glutathione peroxidase .

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

Use quantum mechanical calculations (Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO). Fukui functions identify nucleophilic/electrophilic sites. Solvent effects (PCM model) and transition-state analysis (IRC) refine reaction pathways. Compare with experimental kinetics (UV-Vis monitoring of reaction progress) .

Data Analysis and Methodological Challenges

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Step 1 : Optimize geometry using DFT (B3LYP/6-31G*).

- Step 2 : Calculate shielding constants with GIAO (Gauge-Independent Atomic Orbital) method.

- Step 3 : Apply scaling factors for solvent effects (e.g., DMSO-d). Deviations >0.5 ppm suggest conformational flexibility or proton exchange .

Q. What experimental conditions stabilize the compound against hydrolysis?

- pH control : Store at pH 4–6 (avoids ester hydrolysis).

- Temperature : Keep below –20°C in anhydrous DMSO or acetonitrile.

- Lyophilization : For long-term storage, lyophilize as a sodium salt .

Tables for Key Data

Table 1 : Hydrogen-bonding parameters (from crystallography)

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H⋯O=C | 2.89 | 155 | |

| O–H⋯S | 3.12 | 145 | |

| Data derived from Etter’s graph set analysis |

Table 2 : Puckering parameters for thiazolidine ring

| Amplitude (q, Å) | Phase (φ, °) | Cremer-Pople Classification |

|---|---|---|

| 0.42 | 128 | Envelope (C-exo) |

| Calculated using method in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.